
3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a methyl group at the 2-position and a phenylsulfonyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing the sulfonyl group.
Applications De Recherche Scientifique
2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,8-naphthyridine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
3-(phenylsulfonyl)-1,8-naphthyridine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
Uniqueness
2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
60467-70-1 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2O2S/c1-11-14(10-12-6-5-9-16-15(12)17-11)20(18,19)13-7-3-2-4-8-13/h2-10H,1H3 |
Clé InChI |
XOHXPBFMYSRDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=CC=NC2=N1)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




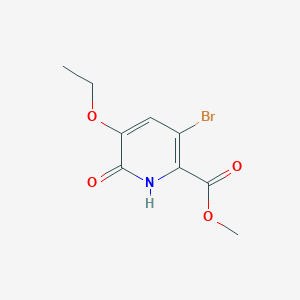
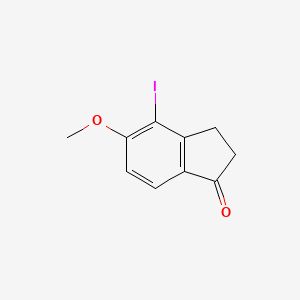
![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
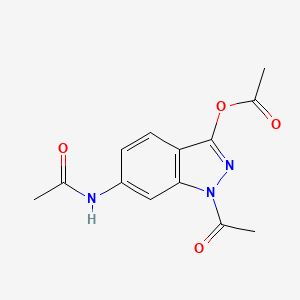

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
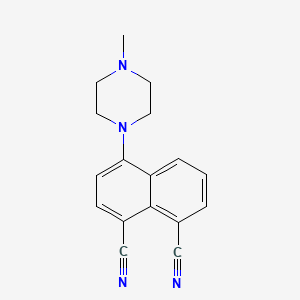
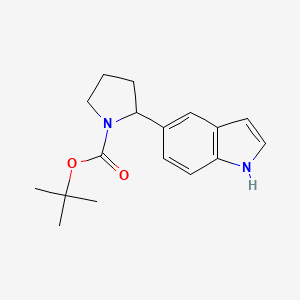
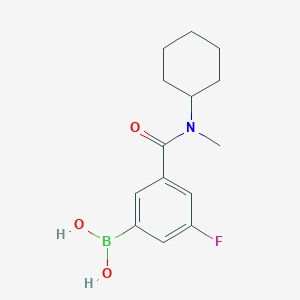
![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
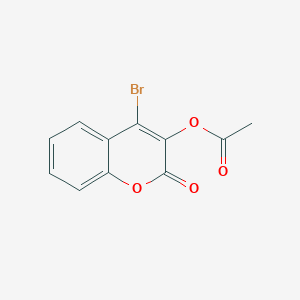
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
